molecular formula C23H23N3O4S B11604168 (5Z)-2-(4-butoxyphenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-butoxyphenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B11604168
M. Wt: 437.5 g/mol
InChI Key: ANKKEVDIFJXPEJ-ZHZULCJRSA-N
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Description

(5Z)-2-(4-butoxyphenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-butoxyphenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones.

    Formation of the Triazole Ring: This step may involve the cyclization of hydrazine derivatives with carbonyl compounds.

    Substitution Reactions: Introduction of the butoxyphenyl and dimethoxybenzylidene groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.

    Reduction: Reduction reactions can occur at the double bonds or other reactive sites.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may lead to fully saturated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Thiazolo[3,2-b][1,2,4]triazoles are known for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Cancer Research: Investigation of its potential anti-cancer properties.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Utilization in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-butoxyphenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(4-butoxyphenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar in structure but with different substituents.

    Thiazolo[3,2-b][1,2,4]triazoles: A broader class of compounds with varying biological activities.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and chemical properties.

properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O4S/c1-4-5-12-30-17-9-7-16(8-10-17)21-24-23-26(25-21)22(27)20(31-23)14-15-6-11-18(28-2)19(13-15)29-3/h6-11,13-14H,4-5,12H2,1-3H3/b20-14-

InChI Key

ANKKEVDIFJXPEJ-ZHZULCJRSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=N2

Origin of Product

United States

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